Regioisomeric Fluorine Positioning on the Pyridine Ring Determines P2X3 Antagonist Potency
In the structurally related P2X3/P2X2/3 antagonist series disclosed by Roche Palo Alto, substitution at the 3‑position of the pyridine ring (as in the target compound) is essential for high potency, whereas the 4‑fluoro and 5‑fluoro regioisomers exhibit significantly reduced or absent antagonist activity [1]. The patent exemplifies multiple N‑phenyl‑pyridinyl amides in which moving the fluorine from the 3‑ to the 4‑position results in a >10‑fold loss of P2X3 binding affinity under identical FLIPR calcium‑flux assay conditions [1].
| Evidence Dimension | P2X3 receptor antagonist potency (FLIPR Ca²⁺ assay) |
|---|---|
| Target Compound Data | Qualitative: 3‑fluoro substitution on pyridine associated with retained potency in series. |
| Comparator Or Baseline | 4‑fluoro and 5‑fluoro regioisomers (multiple specific examples in US 8,895,589 B2). |
| Quantified Difference | >10‑fold decrease in potency for 4‑fluoro versus 3‑fluoro analogs (class‑level trend). |
| Conditions | Human P2X3‑expressing cells; FLIPR calcium‑flux readout; compounds tested at 1–10 µM. |
Why This Matters
Procuring the correct regioisomer ensures that SAR campaigns remain interpretable and that lead compounds maintain the potency required for hit‑to‑lead progression.
- [1] Broka CA, Hawley RC. Pyridinyl amides as P2X3 and P2X2/3 inhibitors. US Patent 8,895,589 B2, issued 25 November 2014. View Source
